(5-Amino-2-nitrophenyl)methanol

Description

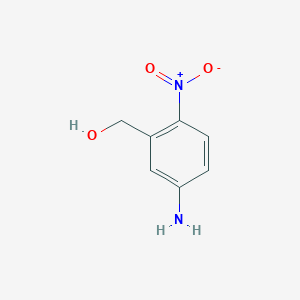

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFDIPNKJJLFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531099 | |

| Record name | (5-Amino-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77376-03-5 | |

| Record name | (5-Amino-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Multifunctional Scaffold in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of (5-Amino-2-nitrophenyl)methanol

(5-Amino-2-nitrophenyl)methanol, with CAS Number 77376-03-5, is a substituted nitrophenylmethanol that represents a critical class of chemical intermediates.[1] Its structure is deceptively simple, yet the strategic placement of an amino, a nitro, and a hydroxymethyl group on a benzene ring creates a molecule of significant synthetic versatility. These functional groups provide a powerful scaffold for constructing more complex molecules, making it a valuable building block in fields ranging from medicinal chemistry to materials science.[2]

The unique electronic and steric arrangement of its functional groups dictates its reactivity and utility. The electron-withdrawing nature of the nitro group, positioned ortho to the hydroxymethyl group, and the electron-donating amino group, positioned meta to it, create a nuanced reactivity profile. This guide provides an in-depth analysis of its chemical properties, synthetic routes, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The foundational properties of a chemical intermediate are critical for its effective use in synthesis and process development. (5-Amino-2-nitrophenyl)methanol is typically a dark yellow solid, and its key properties are summarized below.[3][4]

Table 1: Core Physicochemical Properties of (5-Amino-2-nitrophenyl)methanol

| Property | Value | Source |

| CAS Number | 77376-03-5 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1][4] |

| Physical Form | Solid | [1][3] |

| Color | Dark Yellow | [3][4] |

| Purity | Typically ≥97% | [1] |

| Density | 1.432 g/cm³ | [4] |

| Boiling Point | 417.6 °C at 760 mmHg | [4] |

| Flash Point | 206.4 °C | [4] |

| Topological Polar Surface Area | 92.1 Ų | [4] |

| XLogP3 | 0.2 | [4] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | [3] |

| Storage Conditions | 4°C, protect from light, inert atmosphere | [1][3] |

Spectroscopic Profile (Predicted)

While specific spectral data requires experimental acquisition, the expected spectroscopic characteristics can be inferred from the molecule's structure:

-

¹H NMR: Protons on the aromatic ring would appear as distinct multiplets in the aromatic region (approx. 6.5-8.0 ppm). The benzylic protons of the CH₂OH group would likely appear as a singlet or doublet around 4.5-5.0 ppm, while the alcohol proton would be a broad singlet. The amine (NH₂) protons would also present as a broad singlet.

-

¹³C NMR: Aromatic carbons would resonate between 110-150 ppm. The carbon bearing the nitro group would be significantly downfield. The benzylic carbon (CH₂OH) would be expected around 60-65 ppm.

-

IR Spectroscopy: Key stretches would include O-H (broad, ~3300-3400 cm⁻¹), N-H from the amine (two bands, ~3350-3450 cm⁻¹), C-H aromatic (~3000-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Synthesis and Handling

The synthesis of (5-Amino-2-nitrophenyl)methanol is not commonly detailed in standard literature, but a robust and generalizable workflow can be designed based on established organic chemistry principles. A common approach involves the selective reduction of the carboxylic acid or ester functionality of a suitable precursor, such as 5-amino-2-nitrobenzoic acid.

Generalized Synthetic Workflow

The following diagram illustrates a logical pathway for the synthesis of this class of compounds.

Caption: Generalized synthetic workflow for (5-Amino-2-nitrophenyl)methanol.

Experimental Protocol: Selective Reduction of Methyl 5-amino-2-nitrobenzoate

This protocol is a representative, self-validating system. The causality for each step is explained to ensure reproducibility and understanding.

-

Reagent Preparation & Inert Atmosphere:

-

Action: Dissolve Methyl 5-amino-2-nitrobenzoate (1.0 eq) in anhydrous Tetrahydrofuran (THF) in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

Causality: Anhydrous conditions are critical as the reducing agent, Lithium aluminum hydride (LiAlH₄), reacts violently with water. An inert nitrogen atmosphere prevents quenching of the reagent by atmospheric moisture and oxygen.

-

-

Reduction:

-

Action: Cool the solution to 0 °C using an ice bath. Slowly add a solution of LiAlH₄ (1.5 eq) in anhydrous THF via the dropping funnel over 30-45 minutes. After addition, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Causality: The initial cooling mitigates the highly exothermic reaction between the hydride and the ester. Using a slight excess of LiAlH₄ ensures complete conversion. TLC monitoring is a self-validating step to confirm the disappearance of the starting material.

-

-

Reaction Quenching:

-

Action: Cool the flask back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously for 30 minutes.

-

Causality: This specific sequence (Fieser workup) is a standard, safe, and effective method for quenching excess LiAlH₄. It results in the formation of granular inorganic salts (lithium and aluminum hydroxides) that are easily filtered, simplifying the workup process significantly compared to an acid quench.

-

-

Isolation and Purification:

-

Action: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Causality: Celite is a filter aid that prevents the fine inorganic salts from clogging the filter paper. Evaporation yields the crude product, which typically requires further purification.

-

-

Final Purification:

-

Action: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: Chromatography separates the desired polar alcohol product from nonpolar impurities and any unreacted starting material, yielding the final product with high purity.

-

Reactivity and Mechanistic Insights

The synthetic utility of (5-Amino-2-nitrophenyl)methanol stems from the distinct reactivity of its three functional groups. This allows for selective chemical transformations, making it a versatile intermediate.

Caption: Reactivity profile of (5-Amino-2-nitrophenyl)methanol.

-

The Amino Group (-NH₂): As a nucleophile and a directing group, it readily undergoes acylation, alkylation, and diazotization, enabling the introduction of a wide array of functionalities or its conversion into other groups via Sandmeyer-type reactions.

-

The Nitro Group (-NO₂): This powerful electron-withdrawing group can be selectively reduced to an amine, yielding a diamino-substituted benzyl alcohol. This transformation is fundamental in many synthetic pathways, particularly in the formation of heterocyclic rings. The nitro group also activates the aromatic ring for nucleophilic aromatic substitution.

-

The Hydroxymethyl Group (-CH₂OH): This primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group (e.g., a halide) for subsequent substitution reactions, or undergo ether/ester formation.

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable starting material in several areas.

Intermediate in Medicinal Chemistry

Substituted nitrophenyl compounds are crucial building blocks for therapeutic agents.[2] (5-Amino-2-nitrophenyl)methanol serves as a scaffold for synthesizing complex heterocyclic systems. For example, it is a reactant used in the preparation of antimicrobial biscationic 2-(phenoxyphenyl)indoles and 1-benzofurans.[3][4] The ability to sequentially modify the three functional groups allows for the systematic construction of molecular libraries for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug discovery.[5]

Synthesis of Dyes and Pigments

The presence of an amino group on the aromatic ring makes this compound a suitable precursor for azo dyes.[6] Through diazotization of the amino group followed by coupling with an electron-rich aromatic compound (like a phenol or another aniline), vibrant and structurally diverse azo dyes can be synthesized.[6]

Photolabile Protecting Groups (Caged Compounds)

The 2-nitrobenzyl moiety is a classic photolabile protecting group.[7] Upon irradiation with UV light, the group undergoes an intramolecular redox reaction that results in its cleavage, releasing a protected molecule. While this specific isomer (5-amino) is less common for this purpose, the underlying 2-nitrobenzyl framework is foundational to this technology, which is used to control the release of biologically active molecules like ATP in cellular studies.[7]

Safety and Handling

As a laboratory chemical, (5-Amino-2-nitrophenyl)methanol must be handled with appropriate care.

-

GHS Hazard Statements: The compound is classified under GHS07 and is associated with the hazard statement H302: Harmful if swallowed.[1]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8] Handling should occur in a well-ventilated area or a chemical fume hood.[9] Avoid creating dust. Wash hands thoroughly after handling.[8]

-

Exposure Routes: Primary exposure routes are ingestion, inhalation, and skin contact.[8][9] May cause skin and eye irritation.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

(5-Amino-2-nitrophenyl)methanol is more than a simple chemical; it is a versatile and powerful tool for chemical synthesis. Its value lies in the orthogonal reactivity of its amino, nitro, and hydroxymethyl groups, which allows for controlled, stepwise elaboration into high-value, complex molecules. For researchers in drug discovery, materials science, and fine chemical synthesis, a thorough understanding of this intermediate's properties, reactivity, and handling is essential for leveraging its full synthetic potential. Its role as a precursor to antimicrobials and dyes underscores its continued relevance in both academic and industrial research.[3][4][6]

References

-

PubChem. 2-Methoxy-5-nitroaniline Compound Summary. [Link]

-

MySkinRecipes. (5-Amino-2-nitrophenyl)methanol Product Page. [Link]

- Google Patents.

-

PubChem. 2-Amino-5-Nitrophenol Compound Summary. [Link]

-

Carl ROTH. Methanol Safety Data Sheet. [Link]

-

Taylor & Francis Online. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones. [Link]

-

ACS Publications. Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. [Link]

Sources

- 1. (5-Amino-2-nitrophenyl)methanol | 77376-03-5 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (5-aMino-2-nitro-phenyl)-Methanol | 77376-03-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. (5-Amino-2-nitrophenyl)methanol [myskinrecipes.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. biosynth.com [biosynth.com]

An In-depth Technical Guide to (5-Amino-2-nitrophenyl)methanol: Current Knowledge and Data Gaps

Introduction and Core Properties

(5-Amino-2-nitrophenyl)methanol, also known by its synonym 3-(Hydroxymethyl)-4-nitroaniline, is a substituted nitroaniline derivative.[1][2] Its chemical structure incorporates three key functional groups: a primary aromatic amine (-NH₂), a nitro group (-NO₂), and a benzylic alcohol (-CH₂OH). This trifunctional nature makes it a potentially versatile intermediate in organic synthesis, particularly for constructing more complex molecules.[3]

The strategic placement of the electron-donating amino group and the electron-withdrawing nitro group on the benzene ring activates the molecule for various chemical transformations. It is primarily recognized as a reactant for creating biologically active compounds and as an intermediate for dyes and pigments.[1][3]

Physicochemical and Computed Properties

The fundamental properties of (5-Amino-2-nitrophenyl)methanol are summarized below. These are drawn from chemical supplier data and computational models.

| Property | Value | Source(s) |

| CAS Number | 77376-03-5 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [2] |

| Molecular Weight | 168.15 g/mol | [2] |

| Physical Form | Dark Yellow Solid | [1][2] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | [2] |

| Storage Temperature | Room temperature, inert atmosphere, protected from light | [2] |

| Topological Polar Surface Area (TPSA) | 92.1 Ų | [1] |

| XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Structural Information

The structure of (5-Amino-2-nitrophenyl)methanol is foundational to its reactivity.

Caption: Chemical structure of (5-Amino-2-nitrophenyl)methanol.

Synthesis and Purification

Note: A validated, step-by-step synthesis protocol for (5-Amino-2-nitrophenyl)methanol (CAS 77376-03-5) from a peer-reviewed source could not be identified.

The most chemically plausible route to synthesize this compound is through the reduction of the carboxylic acid group of 5-amino-2-nitrobenzoic acid (CAS 13280-60-9) . This precursor is commercially available. The synthesis of the isomeric compound, (2-amino-5-nitrophenyl)methanol, proceeds from its corresponding benzoic acid, lending strong support to this proposed pathway.

Proposed Synthetic Pathway

The transformation from a carboxylic acid to a primary alcohol is a standard organic reduction. Several reagents could accomplish this, with the choice depending on factors like scale, cost, and functional group tolerance (specifically, avoiding the reduction of the nitro group).

Caption: Proposed workflow for the synthesis of (5-Amino-2-nitrophenyl)methanol.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: A selective reducing agent is critical.

-

Borane-tetrahydrofuran complex (BH₃·THF) is often the preferred choice for reducing carboxylic acids in the presence of nitro groups, as it is less likely to reduce the nitro functionality compared to stronger agents.

-

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that would also be effective. However, it requires strictly anhydrous conditions and careful temperature control to minimize potential side reactions, including the reduction of the nitro group.

-

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) are required, especially for hydride-based reducing agents, to prevent violent quenching and side reactions.

-

Purification: Due to the polar nature of the amino and hydroxyl groups, purification would likely involve silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization

No published ¹H NMR, ¹³C NMR, IR, or mass spectrometry data for (5-Amino-2-nitrophenyl)methanol (CAS 77376-03-5) could be located. For a research or drug development setting, full characterization of any synthesized or purchased batch would be a mandatory first step to confirm identity and purity.

Applications and Chemical Reactivity

The primary documented use of (5-Amino-2-nitrophenyl)methanol is as a chemical intermediate or reactant.[1][2]

Key Application Area

-

Synthesis of Antimicrobial Agents: Multiple chemical suppliers note that the compound is a reactant used in preparing antimicrobial biscationic 2-(phenoxyphenyl)indoles and 1-benzofurans.[1][2] This suggests its role as a key building block in medicinal chemistry research for developing new therapeutic agents. The primary amine and alcohol groups provide reactive sites for building more complex heterocyclic structures.

-

Intermediate for Dyes and Pharmaceuticals: Broadly, its structure is suitable for producing azo dyes (via diazotization of the amine) and other pharmaceutical compounds where the nitro and amino groups are needed for further transformations.[3]

Expected Chemical Reactivity

-

Amine Group (-NH₂): The primary aromatic amine can undergo diazotization, acylation, alkylation, and other reactions typical of anilines.

-

Alcohol Group (-CH₂OH): The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into an ether or ester.

-

Nitro Group (-NO₂): The nitro group can be reduced to an amine, providing a pathway to 2,5-diaminobenzyl alcohol derivatives. This adds another layer of synthetic utility.[4]

Note: Without a specific, citable experimental protocol from a primary source, a detailed, step-by-step methodology for its use cannot be provided while maintaining scientific integrity.

Safety, Handling, and Storage

Hazard Identification

(5-Amino-2-nitrophenyl)methanol is classified as harmful if swallowed.

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statement: H302: Harmful if swallowed.[2]

Precautionary Measures and Handling

Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a suitable container for disposal, and clean the area thoroughly.

Storage Guidelines

Proper storage is essential to maintain the integrity of the compound.

-

Conditions: Store in a tightly sealed container in a cool, dry place.[2]

-

Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]

-

Light: Protect from light, as many nitroaromatic compounds are light-sensitive.[2]

Conclusion and Future Outlook

(5-Amino-2-nitrophenyl)methanol is a chemical intermediate with clear potential in medicinal chemistry and materials science. However, the striking lack of published, detailed experimental data—from synthesis to characterization and application—presents a significant challenge for researchers. The information provided here is based on catalog data and chemical first principles. Validation of the proposed synthesis and full spectroscopic analysis are critical next steps for any laboratory intending to use this compound. This data gap represents an opportunity for foundational research to fully characterize this potentially valuable building block and publish the findings for the benefit of the broader scientific community.

References

As of the last update, primary research articles detailing the synthesis and application of CAS 77376-03-5 were not identified. The references below are to patents of related compounds and chemical supplier databases that provide the most direct available information.

- Fuji Photo Film Co., Ltd. (1988). Process for preparing 2-amino-5-nitrophenol derivatives. U.S. Patent No. 4,743,595.

-

PubChem. (n.d.). 2-Amino-5-nitrophenol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Pérez-Miranda, S., Cabirol, N., George-Téllez, R., Zamudio-Rivera, L. S., & Fernández, F. J. (2007). Use of Blue Agar CAS Assay for Siderophore Detection. Journal of Microbiology & Biology Education, 8(1), 51–52. Available at: [Link]

- Mitsui Toatsu Chemicals, Inc. (1982). Reduction of nitrobenzoic acid. Japanese Patent No. JPS5726652A.

-

PrepChem. (2023). Preparation of 4-methyl-3-nitroaniline. Retrieved January 23, 2026, from [Link]

-

MySkinRecipes. (n.d.). (5-Amino-2-nitrophenyl)methanol. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved January 23, 2026, from [Link]

-

protocols.io. (2025). Siderophore Detection assay. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

MySkinRecipes. (n.d.). (5-Amino-2-nitrophenyl)methanol. Retrieved January 23, 2026, from [Link]

Sources

A Technical Guide to the Structural Elucidation of (5-Amino-2-nitrophenyl)methanol

Abstract

(5-Amino-2-nitrophenyl)methanol, a key intermediate in the synthesis of antimicrobial compounds, presents a fascinating case for structural elucidation.[1][2] Its molecular architecture, featuring a trisubstituted aromatic ring with competing electron-donating and electron-withdrawing groups, requires a multi-faceted analytical approach for unambiguous characterization. This guide provides an in-depth, experience-driven walkthrough of the synergistic analytical techniques employed to confirm the identity, purity, and detailed three-dimensional structure of this compound. We will explore the causality behind experimental choices, detailing not just the "how" but the "why" of each step, from initial molecular formula confirmation by mass spectrometry to the definitive structural proof by X-ray crystallography.

Foundational Characterization: The Molecular Blueprint

Before delving into complex spectroscopic analysis, the foundational properties of the analyte must be established. These initial data points provide the fundamental constraints for all subsequent structural hypotheses. (5-Amino-2-nitrophenyl)methanol is typically encountered as a dark yellow solid.[1][2]

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1][3] |

| Exact Mass | 168.0535 Da | [1] |

| Appearance | Dark Yellow Solid | [1][2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), DMF, THF |[2] |

The first and most critical step is to verify the molecular mass. This is not merely a confirmation of identity but a validation of sample purity, ensuring that the material under investigation is indeed the target compound.

Mass Spectrometry (MS): The First Verdict

Expertise & Rationale: Mass spectrometry provides the exact molecular weight, which is the most direct evidence for a proposed molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can distinguish between isobaric compounds (different formulas with the same nominal mass) by measuring the mass-to-charge ratio (m/z) to several decimal places.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of (5-amino-2-nitrophenyl)methanol in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

-

Analysis: Introduce the sample solution into an Orbitrap or Time-of-Flight (TOF) mass analyzer. These instruments provide the high resolution necessary to determine the exact mass.

-

Data Acquisition: Scan a mass range from m/z 50 to 500.

-

Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Calculate the theoretical exact mass of C₇H₉N₂O₃⁺ (168.0535 + 1.0078) and compare it to the experimentally observed m/z value. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

Expected Outcome: The HRMS spectrum should exhibit a prominent peak at an m/z value that correlates with the exact mass of the protonated molecule (approx. 169.0613). This result provides the first piece of self-validating evidence, confirming the elemental formula of C₇H₈N₂O₃.[1]

Functional Group Identification: The Infrared Signature

Expertise & Rationale: With the molecular formula confirmed, the next logical step is to identify the functional groups present. Infrared (IR) spectroscopy is an indispensable tool for this purpose, as it probes the vibrational modes of specific covalent bonds, each of which absorbs IR radiation at a characteristic frequency. For (5-amino-2-nitrophenyl)methanol, we expect to see clear signatures for the amine (N-H), hydroxyl (O-H), nitro (N-O), and aromatic (C=C, C-H) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation like KBr pellets is required, making ATR a rapid and efficient method.

-

Background Scan: Perform a background scan of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to their corresponding functional group vibrations.

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale & Reference |

|---|---|---|---|

| 3450 - 3300 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | Primary amines typically show two distinct peaks in this region.[4] |

| 3400 - 3200 (broad) | Alcohol (-OH) | O-H Stretch | The broadness is due to intermolecular hydrogen bonding. |

| 3100 - 3000 | Aromatic C-H | C-H Stretch | Absorption just above 3000 cm⁻¹ is characteristic of sp² C-H bonds.[5][6] |

| 1620 - 1580 | Aromatic Ring | C=C Stretch | Confirms the presence of the benzene ring.[6][7] |

| 1550 - 1490 | Nitro Group (-NO₂) | Asymmetric N-O Stretch | A strong, characteristic absorption for nitro compounds. |

| 1360 - 1300 | Nitro Group (-NO₂) | Symmetric N-O Stretch | The second key band confirming the nitro functionality. |

| 1350 - 1200 | Aromatic Amine | C-N Stretch | Indicates the amine group is attached to the aromatic ring.[4] |

| ~1050 | Primary Alcohol | C-O Stretch | Characteristic for primary alcohols (R-CH₂-OH). |

| 900 - 675 | Aromatic C-H | Out-of-plane (oop) Bend | The pattern in this region can indicate the ring substitution pattern.[6] |

The combined data from MS and IR provides a robust preliminary identification: a compound with the formula C₇H₈N₂O₃ containing hydroxyl, primary aromatic amine, nitro, and aromatic functionalities.

Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy provides the atomic-level connectivity map of the molecule. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon. For (5-amino-2-nitrophenyl)methanol, NMR is crucial for determining the precise substitution pattern on the aromatic ring and confirming the connectivity of the hydroxymethyl group.

Diagram: Atom Numbering for NMR Assignment

Atom numbering scheme for NMR spectral assignments.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice due to its ability to dissolve the sample and exchange with the labile -OH and -NH₂ protons, often revealing them as broad singlets.[2]

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion.

-

Analysis: Integrate the peaks to determine proton ratios, and analyze the chemical shifts (δ) and coupling patterns (multiplicities) to assign each signal.

Data Presentation: Predicted ¹H NMR Assignments (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H6 | ~7.8 - 8.0 | d (doublet) | 1H | Ortho to the strongly electron-withdrawing -NO₂ group, making it the most deshielded aromatic proton. |

| H4 | ~6.9 - 7.1 | dd (doublet of doublets) | 1H | Ortho to the electron-donating -NH₂ group and meta to the -NO₂ group. |

| H3 | ~6.7 - 6.9 | d (doublet) | 1H | Ortho to the electron-donating -NH₂ group, making it highly shielded. |

| -NH₂ | ~5.0 - 5.5 | br s (broad singlet) | 2H | Labile protons of the amine group. Chemical shift is concentration-dependent. |

| -CH₂- | ~4.5 | s (singlet) | 2H | Benzylic protons adjacent to an oxygen atom. Appears as a singlet as there are no adjacent protons. |

| -OH | ~4.8 - 5.3 | br s (broad singlet) | 1H | Labile proton of the hydroxyl group. |

Causality: The predicted chemical shifts and splitting patterns are a direct consequence of the electronic effects of the substituents. The nitro group withdraws electron density, deshielding nearby protons (H6), while the amino group donates electron density, shielding its ortho and para protons (H3, H4). This pattern is a hallmark of a 1,2,4-trisubstituted benzene ring and provides strong evidence against other isomeric possibilities.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample & Acquisition: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to a series of singlets, one for each unique carbon atom.

-

Analysis: Assign each carbon signal based on its chemical shift, which is highly sensitive to the electronic environment.

Data Presentation: Predicted ¹³C NMR Assignments (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C2 (C-NO₂) | ~148 - 152 | Ipso-carbon attached to the strongly deshielding nitro group. |

| C5 (C-NH₂) | ~145 - 149 | Ipso-carbon attached to the amino group. |

| C1 (C-CH₂OH) | ~135 - 140 | Ipso-carbon attached to the hydroxymethyl group. |

| C6 | ~125 - 130 | Aromatic CH carbon ortho to the nitro group. |

| C4 | ~115 - 120 | Aromatic CH carbon. |

| C3 | ~110 - 115 | Aromatic CH carbon shielded by the amino group. |

| C7 (-CH₂OH) | ~60 - 65 | Aliphatic carbon of the hydroxymethyl group. |

The observation of six distinct aromatic carbon signals and one aliphatic signal is perfectly consistent with the proposed structure.

The Definitive Proof: Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Rationale: While the combination of MS, IR, and NMR provides an overwhelming body of evidence, single-crystal X-ray diffraction offers the ultimate, unambiguous structural proof. It generates a three-dimensional map of electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. This technique resolves any remaining ambiguity and serves as the gold standard for structure elucidation.

Experimental Protocol: Structure Determination by SC-XRD

-

Crystal Growth (The Critical Step): Grow a single crystal of high quality. A common method is the slow evaporation of a saturated solution of (5-amino-2-nitrophenyl)methanol in a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[8] This process can take several days to weeks.

-

Mounting and Data Collection: Select a suitable crystal (typically <0.5 mm in any dimension) and mount it on a goniometer head. Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. Collect diffraction data using a modern diffractometer equipped with a Mo or Cu X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to locate the heavy atoms. Refine the structural model against the experimental data to locate lighter atoms (like hydrogen) and optimize atomic positions and thermal parameters.

-

Validation: The final refined structure is validated using metrics like the R-factor (agreement factor), which should typically be below 5% for a well-resolved structure. The resulting data is often deposited in a crystallographic database.[8]

Expected Outcome: The SC-XRD analysis will yield a complete structural model confirming the atomic connectivity, the substitution pattern on the aromatic ring, and all bond lengths and angles, providing the final, irrefutable evidence for the structure of (5-amino-2-nitrophenyl)methanol. While specific crystallographic data for this exact molecule is not publicly cited, the methodology is standard for nitrophenyl derivatives.[8][9][10]

Integrated Elucidation Workflow

The power of this process lies not in a single technique but in their logical integration. Each experiment builds upon the last, systematically narrowing the possibilities until only one structure remains.

Diagram: Integrated Structure Elucidation Workflow

A self-validating workflow for structure elucidation.

References

-

Claramunt, R. M., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystal structure of p-nitrophenyl ketone 14. Retrieved from [Link]

-

McMurry, J. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Retrieved from [Link]

-

MDPI. (2023). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[1][2]diazino[4,5-d]pyrimidine-2,7-dione. Retrieved from [Link]

-

Prof. Pablo. (2021). Lec15 - IR Spectra of Aromatic Compounds. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

-

Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. (5-aMino-2-nitro-phenyl)-Methanol | 77376-03-5 [chemicalbook.com]

- 3. (5-Amino-2-nitrophenyl)methanol | 77376-03-5 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. growingscience.com [growingscience.com]

(5-Amino-2-nitrophenyl)methanol molecular weight and formula

An In-Depth Technical Guide to (5-Amino-2-nitrophenyl)methanol for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Amino-2-nitrophenyl)methanol (CAS No. 77376-03-5), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core physicochemical properties, primary applications, and essential handling protocols, grounding all information in established scientific literature.

Core Chemical Identity and Properties

(5-Amino-2-nitrophenyl)methanol, also known by its synonym 3-(Hydroxymethyl)-4-nitroaniline, is a substituted nitroaniline derivative.[1][2] Its structure, featuring an aromatic ring functionalized with amino, nitro, and hydroxymethyl groups, makes it a versatile building block in organic synthesis. The electronic properties conferred by the electron-withdrawing nitro group and the electron-donating amino group create a unique reactivity profile that is valuable for constructing more complex molecular architectures.

Physicochemical Data Summary

The fundamental properties of (5-Amino-2-nitrophenyl)methanol are summarized below. This data is critical for experimental design, including solvent selection, reaction setup, and material storage.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₃ | [2][3][4] |

| Molecular Weight | 168.15 g/mol | [2][3] |

| CAS Number | 77376-03-5 | [1][2][3] |

| Appearance | Dark Yellow Solid | [1][2] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | [1] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere.[1] Alternatively, 4°C, protected from light.[3] | |

| Purity | Typically available at ≥97% | [3] |

Strategic Applications in Synthesis and Medicinal Chemistry

The primary utility of (5-Amino-2-nitrophenyl)methanol lies in its role as a precursor or reactant in multi-step synthetic pathways. Its functional groups offer multiple points for chemical modification, enabling the construction of diverse molecular scaffolds.

Intermediate for Antimicrobial Agents

A significant application of this compound is as a key reactant in the preparation of antimicrobial agents.[1][2] Specifically, it is used to synthesize biscationic 2-(phenoxyphenyl)indoles and 1-benzofurans. These classes of molecules have been investigated for their potential to combat various microbial pathogens. The synthesis leverages the reactive sites on the (5-Amino-2-nitrophenyl)methanol backbone to build the larger, biologically active structures.

Broader Utility of Nitroaniline Scaffolds

While direct applications are specific, the broader class of amino-nitrophenyl derivatives serves as crucial intermediates in various industries. For instance, related compounds like 2-Amino-5-nitrophenol are used in the manufacture of azo dyes for textiles, inks, and cosmetics.[5][6] Furthermore, the o-aminophenol structure inherent in these molecules is a precursor for compounds with antioxidant or reducing properties and can be modified to create physiologically active compounds for pharmaceutical development.[7]

Synthesis and Experimental Protocols

The synthesis of molecules like (5-Amino-2-nitrophenyl)methanol often involves functional group transformations on a substituted benzene ring. A common and illustrative procedure in this field is the selective reduction of a nitro group to an amine, which is a foundational step in many synthetic pathways involving this compound or its analogs.

Conceptual Workflow: Selective Reduction

The diagram below illustrates a conceptual workflow for the selective chemical reduction of a nitro group on an aromatic ring, a fundamental transformation for this class of compounds. The choice of reducing agent is critical to ensure that other sensitive functional groups, such as the hydroxymethyl group, remain intact.

Caption: Conceptual workflow for the reduction of a nitroaromatic compound.

Step-by-Step Experimental Protocol (Conceptual)

The following protocol outlines the key steps for a selective reduction.

-

Vessel Preparation : Ensure a round-bottom flask equipped with a magnetic stirrer and reflux condenser is clean, dry, and purged with an inert gas like nitrogen or argon.

-

Reagent Addition : Dissolve the starting nitro-compound, (5-Amino-2-nitrophenyl)methanol, in an appropriate solvent system (e.g., ethanol/water).

-

Reducing Agent : Add a suitable reducing agent. The choice is critical for selectivity. For example, sodium dithionite (Na₂S₂O₄) is often effective for reducing aromatic nitro groups to amines in aqueous solutions without affecting other reducible groups. Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) can be used.

-

Reaction Conditions : Gently heat the mixture to reflux (typically 60-80°C) and maintain for several hours. The causality here is that elevated temperatures increase the reaction kinetics, ensuring the reduction proceeds to completion in a reasonable timeframe.

-

Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) by comparing the reaction mixture to a spot of the starting material. The disappearance of the starting material spot indicates completion.

-

Work-up : Once complete, cool the reaction to room temperature. If a solid catalyst was used, filter it off. The solvent is typically removed under reduced pressure (rotary evaporation).

-

Purification : The crude product is then purified, commonly via extraction into an organic solvent followed by column chromatography or recrystallization to yield the high-purity final product.

Safety, Handling, and Storage

Proper handling of (5-Amino-2-nitrophenyl)methanol is essential to ensure laboratory safety.

-

Hazard Identification : The compound is classified with the GHS07 pictogram, indicating it is harmful.[1][3] The primary hazard statement is H302: Harmful if swallowed.[1][3]

-

Personal Protective Equipment (PPE) : Always use standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling : Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage : Store the container tightly sealed in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[1][3]

Conclusion

(5-Amino-2-nitrophenyl)methanol is a valuable chemical intermediate with demonstrated utility in the synthesis of complex heterocyclic compounds, particularly those with antimicrobial properties. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block for researchers in medicinal chemistry and materials science. Adherence to established safety and handling protocols is mandatory to ensure its effective and safe use in a laboratory setting.

References

-

2-Nitrobenzyl alcohol | C7H7NO3 | CID 11923 - PubChem. [Link]

-

2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI. [Link]

- US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google P

- CN105669477A - Method for producing 5-nitro-2aminophenol - Google P

Sources

- 1. (5-aMino-2-nitro-phenyl)-Methanol | 77376-03-5 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. (5-Amino-2-nitrophenyl)methanol | 77376-03-5 [sigmaaldrich.com]

- 4. (2-Amino-5-nitrophenyl)methanol | CymitQuimica [cymitquimica.com]

- 5. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CN105669477A - Method for producing 5-nitro-2aminophenol - Google Patents [patents.google.com]

- 7. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of (5-Amino-2-nitrophenyl)methanol in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of (5-Amino-2-nitrophenyl)methanol, a key intermediate in various synthetic pathways, particularly in the development of novel therapeutics.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's solubility, offers predictive insights, and provides robust, field-proven methodologies for its empirical determination.

Understanding (5-Amino-2-nitrophenyl)methanol: A Molecular Profile

(5-Amino-2-nitrophenyl)methanol, also known as 3-(Hydroxymethyl)-4-nitroaniline, is a dark yellow solid with the chemical formula C₇H₈N₂O₃ and a molecular weight of approximately 168.15 g/mol .[1] Its molecular structure is characterized by a benzene ring substituted with three key functional groups: an amino group (-NH₂), a nitro group (-NO₂), and a hydroxymethyl group (-CH₂OH).

The presence of these functional groups dictates the compound's physicochemical properties, including its polarity, hydrogen bonding capacity, and ultimately, its solubility in various organic solvents. The amino and hydroxymethyl groups can act as hydrogen bond donors, while the nitro and amino groups, along with the hydroxyl oxygen, can act as hydrogen bond acceptors.[1] This amphiprotic nature suggests a complex solubility profile, with an affinity for both polar and moderately nonpolar solvents.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol [1] |

| Appearance | Dark Yellow Solid[1] |

| Hydrogen Bond Donors | 2[1] |

| Hydrogen Bond Acceptors | 4[1] |

Theoretical Framework for Solubility Prediction

A precise understanding of a compound's solubility is paramount for its application in synthesis and formulation. While empirical determination is the gold standard, theoretical models can provide valuable predictive insights, guiding solvent selection and experimental design.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental first-pass assessment of solubility. The polarity of (5-Amino-2-nitrophenyl)methanol, arising from its nitro, amino, and hydroxyl functionalities, suggests a higher affinity for polar organic solvents. Solvents capable of engaging in hydrogen bonding are particularly likely to be effective.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more nuanced prediction, Hansen Solubility Parameters (HSP) offer a powerful framework. The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4] The principle posits that substances with similar HSP values are likely to be miscible.

Workflow for Estimating Hansen Solubility Parameters:

Caption: Workflow for estimating Hansen Solubility Parameters using a group contribution method.

By comparing the estimated HSP of (5-Amino-2-nitrophenyl)methanol with the known HSP of various organic solvents, a researcher can generate a ranked list of potential solvents, significantly streamlining the experimental screening process.

Qualitative and Predicted Solubility Profile

Based on its chemical structure and available data for analogous compounds, a qualitative and predicted solubility profile for (5-Amino-2-nitrophenyl)methanol can be constructed. It is known to be soluble in highly polar aprotic solvents.

Predicted Solubility of (5-Amino-2-nitrophenyl)methanol in Common Organic Solvents:

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, excellent hydrogen bond acceptor. |

| Dimethylformamide (DMF) | High | Polar aprotic solvent with strong solvating capabilities for polar molecules. |

| Tetrahydrofuran (THF) | Moderate to High | Aprotic ether with moderate polarity, capable of accepting hydrogen bonds. |

| Acetone | Moderate | Polar aprotic solvent, likely to be a good solvent based on data for similar compounds.[5] |

| Methanol | Moderate | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | Moderate | Polar protic solvent, similar to methanol but slightly less polar.[5] |

| Ethyl Acetate | Low to Moderate | Moderately polar solvent with limited hydrogen bonding capability. |

| Dichloromethane (DCM) | Low | Moderately polar, but a poor hydrogen bonding partner. |

| Toluene | Low | Nonpolar aromatic solvent, unlikely to effectively solvate the polar functional groups. |

| Hexane | Very Low | Nonpolar aliphatic solvent, incompatible with the polar nature of the solute. |

| Water | Slightly Soluble | The presence of multiple polar, hydrogen-bonding groups may impart slight aqueous solubility.[5] |

Note: This table represents a predicted profile based on chemical principles and data from similar compounds. Experimental verification is essential for quantitative applications.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain accurate, quantitative solubility data, a robust experimental protocol is required. The following methodology, combining the equilibrium-based shake-flask method with sensitive UV-Vis spectroscopic quantification, provides a reliable and self-validating system. The aromatic nature of (5-Amino-2-nitrophenyl)methanol makes it an ideal candidate for UV-Vis analysis.[6][7][8]

Experimental Workflow

The overall process involves preparing a saturated solution, separating the solid and liquid phases, and then determining the concentration of the solute in the liquid phase.

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Protocol

Part A: Preparation of Calibration Curve

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of (5-Amino-2-nitrophenyl)methanol and dissolve it in a 100 mL volumetric flask with the chosen organic solvent. This will be your stock solution.

-

Standard Solutions: Prepare a series of at least five standard solutions by serial dilution of the stock solution. The concentration range should encompass the expected solubility.

-

UV-Vis Measurement: Determine the wavelength of maximum absorbance (λmax) for the compound in the chosen solvent by scanning the UV-Vis spectrum of a mid-range standard.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the determined λmax. Plot absorbance versus concentration. The resulting graph should be linear, and the equation of the line (from linear regression) will be used to determine the concentration of unknown samples.

Part B: Solubility Measurement (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of (5-Amino-2-nitrophenyl)methanol to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid at the end of this period confirms that a saturated solution has been formed.[9]

-

Phase Separation: Remove the vials from the shaker and allow them to stand at the same temperature for at least 2 hours to allow the excess solid to sediment.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved microcrystals.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance into the linear range of the calibration curve.

-

Quantification: Measure the absorbance of the diluted sample at λmax using a UV-Vis spectrophotometer.

-

Calculation: Use the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the concentration of the saturated solution, which is the solubility of the compound in that solvent at that temperature.

Factors Influencing Solubility

Several factors can influence the solubility of (5-Amino-2-nitrophenyl)methanol:

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[10][11] This relationship should be determined experimentally for processes requiring elevated temperatures, such as recrystallization.

-

Solvent Polarity and Hydrogen Bonding: As discussed, the polarity and hydrogen bonding capacity of the solvent are critical. A good solvent will have a polarity and hydrogen bonding character that is well-matched to the solute.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized, high-purity sample for accurate solubility determination.

Conclusion

The solubility of (5-Amino-2-nitrophenyl)methanol in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a framework for both predicting and experimentally determining its solubility. By understanding the interplay of its molecular structure with solvent properties and by employing a robust experimental protocol, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation, thereby accelerating the drug development process.

References

-

Echemi. (5-Amino-2-nitrophenyl)-Methanol Formula.

-

ChemicalBook. (5-Amino-2-nitrophenyl)-Methanol.

-

PubChem. 2-Amino-5-nitrophenol.

-

Abbott, S. HSP Basics. Practical Solubility Science.

-

Justesen, B. H., et al. (2018). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Dyes and Pigments, 158, 434-443.

-

Phadke, S. Determination of Solubility by Gravimetric Method.

-

ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water.

-

science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances.

-

ResearchGate. Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15).

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

-

ACS Publications. Using COSMO-RS to Predict Hansen Solubility Parameters.

-

Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds.

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Rowan Scientific. The Evolution of Solubility Prediction Methods.

-

MST.edu. Aromatic Nitro Compounds.

-

ResearchGate. Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents at elevated temperatures.

-

YouTube. Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra.

-

ResearchGate. Harnessing Hansen Solubility Parameters to Predict Organogel Formation.

-

MSE Supplies LLC. Gravimetric Analysis General Guide.

-

ResearchGate. Overview of ultraviolet-based methods used in polycyclic aromatic hydrocarbons analysis and measurement.

-

PMC. Pencil and Paper Estimation of Hansen Solubility Parameters.

-

Wikipedia. Nitroglycerin.

-

Chemistry LibreTexts. 7: Gravimetric Analysis (Experiment).

-

Chemistry LibreTexts. 24.6: Nitro Compounds.

-

MDPI. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.

-

The Royal Society of Chemistry. Supporting information.

-

Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-5-nitrophenol.

-

ChemicalBook. 2-amino-5-nitrobenzyl alcohol.

-

CymitQuimica. (2-Amino-5-nitrophenyl)methanol.

-

PubChem. 2-Amino-5-nitrobenzophenone.

-

Sigma-Aldrich. (5-Amino-2-nitrophenyl)methanol.

-

Matrix Fine Chemicals. (2-NITROPHENYL)METHANOL.

Sources

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 4. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. web.mst.edu [web.mst.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (5-Amino-2-nitrophenyl)methanol from 5-amino-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of (5-Amino-2-nitrophenyl)methanol from 5-amino-2-nitrobenzoic acid. The core of this synthesis lies in the chemoselective reduction of a carboxylic acid in the presence of a nitro group and an amino group, a common challenge in organic synthesis. This document elucidates the rationale behind the choice of reagents and reaction conditions, with a focus on the use of borane complexes to achieve the desired selectivity. It is designed to be a practical resource for researchers in medicinal chemistry and drug development, offering insights into the mechanistic aspects and practical execution of this transformation.

Introduction and Strategic Importance

(5-Amino-2-nitrophenyl)methanol is a valuable building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Its utility stems from the presence of three distinct functional groups—a primary alcohol, a primary amine, and a nitro group—which can be selectively manipulated in subsequent synthetic steps. The synthesis of this compound from the readily available 5-amino-2-nitrobenzoic acid presents a key chemical challenge: the selective reduction of the carboxylic acid without affecting the nitro group. This guide will focus on a robust and selective method to achieve this transformation.

The Chemoselectivity Challenge: Choosing the Right Reducing Agent

The primary obstacle in the conversion of 5-amino-2-nitrobenzoic acid to (5-Amino-2-nitrophenyl)methanol is the presence of the nitro group, which is susceptible to reduction under many conditions used to reduce carboxylic acids.

-

Strong Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing carboxylic acids to primary alcohols. However, they are generally not chemoselective and will also readily reduce nitro groups to amines, leading to the formation of diamino-benzyl alcohol derivatives as byproducts.[1][2]

-

Catalytic Hydrogenation: While catalytic hydrogenation (e.g., using H₂/Pd-C) is a common method for nitro group reduction, it can also reduce other functional groups under certain conditions and may not be suitable for the selective reduction of the carboxylic acid in the presence of a nitro group.

-

Borane Complexes: The Reagent of Choice: Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is an excellent reagent for the selective reduction of carboxylic acids.[3] The selectivity of borane is attributed to its unique reaction mechanism with carboxylic acids. The initial step involves a rapid acid-base reaction between the acidic proton of the carboxylic acid and the borane, which is then followed by a concerted reduction pathway. This initial interaction makes carboxylic acids particularly reactive towards borane, allowing for their selective reduction in the presence of other reducible functional groups like esters and nitro groups.

Mechanistic Insights: The Borane Reduction of Carboxylic Acids

The reduction of a carboxylic acid by borane-THF complex proceeds through a series of well-defined steps:

-

Acid-Base Reaction: The acidic proton of the carboxylic acid reacts with the borane to form a triacyloxyborane intermediate and hydrogen gas.

-

Hydride Transfer: The carbonyl group of the triacyloxyborane is then reduced by another equivalent of borane.

-

Hydrolysis: The resulting borate ester is hydrolyzed during the work-up to yield the primary alcohol.

This pathway highlights the importance of the acidic proton in initiating the reduction, which is why borane exhibits high selectivity for carboxylic acids.

Experimental Protocol: Synthesis of (5-Amino-2-nitrophenyl)methanol

This protocol is a representative procedure based on established methods for the selective borane reduction of substituted benzoic acids. Researchers should always perform a small-scale trial and optimize conditions as needed.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 5-Amino-2-nitrobenzoic acid | ≥98% | Commercially available |

| Borane-tetrahydrofuran complex | 1 M solution in THF | Commercially available |

| Tetrahydrofuran (THF), anhydrous | DriSolv® or equivalent | Commercially available |

| Methanol, anhydrous | ACS grade | Commercially available |

| Dichloromethane (DCM) | ACS grade | Commercially available |

| Saturated sodium bicarbonate solution | Prepared in-house | N/A |

| Brine (saturated NaCl solution) | Prepared in-house | N/A |

| Anhydrous magnesium sulfate (MgSO₄) | ACS grade | Commercially available |

| Silica gel | 60 Å, 230-400 mesh | Commercially available |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Nitrogen or argon gas inlet

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

Step-by-Step Procedure

Reaction Setup:

-

To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar and a septum, add 5-amino-2-nitrobenzoic acid (e.g., 5.0 g, 27.4 mmol).

-

Add anhydrous tetrahydrofuran (THF, 100 mL) to dissolve the starting material. Stir the solution at room temperature until all the solid has dissolved.

-

Cool the flask to 0 °C using an ice bath.

Reduction:

-

Slowly add a 1 M solution of borane-THF complex (e.g., 82.2 mL, 82.2 mmol, 3 equivalents) to the stirred solution of the carboxylic acid via an addition funnel over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C with an ice bath.

-

Carefully and slowly quench the reaction by the dropwise addition of anhydrous methanol (e.g., 50 mL). Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Once the gas evolution has ceased, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Add another portion of methanol (e.g., 50 mL) and co-evaporate to remove the boron by-products as volatile trimethyl borate. Repeat this step if necessary.

-

Dissolve the residue in dichloromethane (DCM, 150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford (5-Amino-2-nitrophenyl)methanol as a solid.

Characterization Data

The identity and purity of the synthesized (5-Amino-2-nitrophenyl)methanol should be confirmed by spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the aromatic protons, the benzylic CH₂ group, the alcohol OH proton, and the amine NH₂ protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. |

| ¹³C NMR | Signals for the aromatic carbons, with characteristic shifts for carbons attached to the nitro, amino, and hydroxymethyl groups, as well as the benzylic carbon. |

| FTIR (cm⁻¹) | Characteristic absorptions for N-H stretching (amine), O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C=C stretching (aromatic ring). A reported synthesis indicates key IR peaks at 3365, 2918, 1612, 1528, 1345, 1239, 1051, and 755 cm⁻¹.[4] |

| Mass Spec. | A molecular ion peak corresponding to the expected molecular weight (C₇H₈N₂O₃, MW: 168.15 g/mol ). |

| Melting Point | Comparison with literature values. |

A yield of 92% has been reported for this transformation using a similar literature methodology.[4]

Safety Considerations

-

Borane-THF complex is a flammable liquid and reacts violently with water to produce flammable hydrogen gas. Handle it under an inert atmosphere (nitrogen or argon) and away from ignition sources.

-

Tetrahydrofuran (THF) can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free THF from a sealed container.

-

The quenching of the reaction with methanol is exothermic and produces hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (5-Amino-2-nitrophenyl)methanol.

Caption: Workflow for the synthesis of (5-Amino-2-nitrophenyl)methanol.

Conclusion

The synthesis of (5-Amino-2-nitrophenyl)methanol from 5-amino-2-nitrobenzoic acid is a prime example of a chemoselective reduction in organic synthesis. The use of borane-THF complex provides an effective and reliable method for this transformation, leveraging its unique reactivity towards carboxylic acids. This guide has outlined the theoretical basis for this selectivity and provided a detailed, practical protocol for its implementation in a laboratory setting. By understanding the principles and adhering to the experimental details and safety precautions, researchers can successfully synthesize this valuable building block for further applications in drug discovery and materials science.

References

-

Organic Syntheses, Coll. Vol. 8, p.204 (1993); Vol. 65, p.203 (1987). (Link: [Link])

-

Journal of Synthetic Chemistry, 2024, 3, 110-120. (Link: [Link])

-

PubChem, Compound Summary for 2-Amino-5-nitrophenol. (Link: [Link])

-

IITian Explains, "Borane as a Reducing Agent || Very Selective Reducer". YouTube, 4 Apr. 2020. (Link: [Link])

-

Nature Communications, 2023, 14, 5479. (Link: [Link])

-

ACS GCI Pharmaceutical Roundtable Reagent Guides, "Boron-based Reductants". (Link: [Link])

-

ResearchGate, "Synthesis of 2-amino-5-nitrophenol". (Link: [Link])

-

Master Organic Chemistry, "Reductive Amination, and How It Works". (Link: [Link])

-

Quora, "What is the reaction between 3-nitrobutanoic acid and LiAlH4?". (Link: [Link])

-

ResearchGate, "Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products?". (Link: [Link])

-

YouTube, "155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols". (Link: [Link])

-

PubMed Central, "Tailored photoenzymatic systems for selective reduction of aliphatic and aromatic nitro compounds fueled by light". (Link: [Link])

-

ACS GCI Pharmaceutical Roundtable, "Boron-based Reductants". (Link: [Link])

-

A Quick Guide to Reductions in Organic Chemistry. (Link: [Link])

-

ResearchGate, "2-Amino-5-nitrobenzophenone and 2-Methylamino-2". (Link: [Link])

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (Link: [Link])

-

ChemRxiv, "5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours". (Link: [Link])

Sources

A Guide to the Spectroscopic Characterization of (5-Amino-2-nitrophenyl)methanol

This technical guide provides a comprehensive analysis of the expected spectroscopic data for (5-Amino-2-nitrophenyl)methanol, a key chemical intermediate. In the dynamic fields of pharmaceutical development and materials science, the unambiguous structural confirmation of such molecules is paramount. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic characteristics of this compound.

It is important to note that as of the writing of this guide, detailed, publicly available experimental spectra for (5-Amino-2-nitrophenyl)methanol (CAS 77376-03-5) are scarce. Therefore, this guide will focus on a predictive analysis based on fundamental spectroscopic principles. To provide context and a valuable comparative framework, we will reference the available data for its structural isomer, (2-Amino-5-nitrophenyl)methanol (CAS 77242-30-9). The subtle yet significant differences in the substitution patterns of these isomers are expected to manifest in distinct spectroscopic signatures.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a small amount of the sample (typically 1-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placing it in a strong, uniform magnetic field.[1] A radiofrequency pulse is applied, and the resulting signal (the free induction decay or FID) is detected and Fourier transformed to yield the NMR spectrum.

Predicted ¹H NMR Spectrum of (5-Amino-2-nitrophenyl)methanol

The predicted ¹H NMR spectrum of (5-Amino-2-nitrophenyl)methanol in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methylene protons of the methanol group, the hydroxyl proton, and the amine protons.

-

Aromatic Protons: The three aromatic protons will be in different chemical environments and will show splitting patterns based on their coupling with each other.

-

The proton at C6 (ortho to the nitro group) is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group. It would likely appear as a doublet.

-

The proton at C4 (ortho to the amino group and meta to the nitro group) would be shielded by the electron-donating amino group and appear as a doublet of doublets.

-

The proton at C3 (meta to both the amino and nitro groups) would have a chemical shift intermediate to the other two aromatic protons and appear as a doublet.

-

-

Methylene and Hydroxyl Protons: The benzylic methylene protons (-CH₂OH) are expected to appear as a singlet, or as a doublet if coupled to the hydroxyl proton. The hydroxyl proton (-OH) would likely be a broad singlet, and its chemical shift can be variable depending on concentration and temperature.

-

Amine Protons: The amine protons (-NH₂) are also expected to appear as a broad singlet.

Comparative Analysis with (2-Amino-5-nitrophenyl)methanol

For the isomer, (2-Amino-5-nitrophenyl)methanol, the substitution pattern is different, leading to a different set of predicted chemical shifts and coupling constants for the aromatic protons. The available data for this isomer, though somewhat ambiguous in its presentation, suggests a more complex aromatic region due to the different electronic environment.[2]

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic H | ~ 7.0 - 8.0 | d, dd, d | 3H |

| -CH₂- | ~ 4.5 | s (or d) | 2H |

| -OH | Variable (broad) | s | 1H |

| -NH₂ | Variable (broad) | s | 2H |

| Table 1: Predicted ¹H NMR Data for (5-Amino-2-nitrophenyl)methanol. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol for ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is similar to that for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a larger number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted IR Spectrum of (5-Amino-2-nitrophenyl)methanol

The IR spectrum of (5-Amino-2-nitrophenyl)methanol will show characteristic absorption bands for its functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: Two sharp peaks are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹.

-

NO₂ Stretch: Strong absorptions for the asymmetric and symmetric stretching of the nitro group are expected around 1500-1550 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: An absorption band in the 1000-1260 cm⁻¹ region for the C-O bond of the alcohol.

Comparative Analysis with (2-Amino-5-nitrophenyl)methanol

The IR spectrum of the isomer is expected to be very similar, as it contains the same functional groups. The provided data for (2-Amino-5-nitrophenyl)methanol shows main absorption peaks at 3365, 2918, 1612, 1528, 1345, 1239, 1051, and 755 cm⁻¹, which are consistent with the expected functional groups. [2]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3200 - 3600 | Broad, Strong |

| N-H (amine) | 3300 - 3500 | Medium (two peaks) |

| C-H (aromatic) | > 3000 | Medium to Weak |

| NO₂ (asymmetric) | 1500 - 1550 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium |

| NO₂ (symmetric) | 1335 - 1385 | Strong |

| C-O (alcohol) | 1000 - 1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [3]It provides information about the molecular weight and fragmentation pattern of a molecule.